3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid
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Overview
Description
3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolo-pyridazine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds to form the triazolo-pyridazine core. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its cytotoxic effects on cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid involves its interaction with specific molecular targets. It acts as an inhibitor of c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and halt tumor growth .
Comparison with Similar Compounds
Similar Compounds
Triazolo-pyridazine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrazolo-pyrimidine derivatives: These compounds also exhibit kinase inhibition and are used in cancer research.
Uniqueness
What sets 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid apart is its dual inhibition of c-Met and Pim-1 kinases, which is not commonly observed in other similar compounds. This dual activity enhances its potential as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
3-(6-methyl-8-oxo-5H-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-6(2-3-7(14)15)8(16)9-11-10-4-13(9)12-5/h4,12H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEFJCBNUHKWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=NN=CN2N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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